molecular formula C22H30BrNO3 B13818848 Cyprodime bromide

Cyprodime bromide

Cat. No.: B13818848
M. Wt: 436.4 g/mol
InChI Key: UXENCGOPJHTEEV-NCBCLDNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyprodime bromide is an opioid antagonist from the morphinan family of drugs. It is a selective opioid antagonist that specifically blocks the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors . This selectivity makes it a valuable tool in scientific research, particularly in studies aiming to understand the distinct roles of different opioid receptors.

Preparation Methods

The synthesis of Cyprodime bromide involves several steps, starting from 14-hydroxycodeinones or 14-hydroxymorphinones. The preparation of 3-deoxyoripavine, a novel intermediate, has also been utilized in the synthesis of Cyprodime . Industrial production methods are not extensively documented, but the synthetic routes generally involve similar organic reactions and conditions.

Chemical Reactions Analysis

Cyprodime bromide undergoes various chemical reactions, including:

Scientific Research Applications

Cyprodime bromide is primarily used in scientific research due to its selective antagonism of the μ-opioid receptor. This selectivity allows researchers to study the specific actions of the δ and κ receptors without interference from the μ receptor . Applications include:

    Chemistry: Used as a tool to study the chemical properties and reactions of opioid antagonists.

    Biology: Helps in understanding the biological roles of different opioid receptors.

    Industry: Limited industrial applications, primarily used in research settings.

Properties

Molecular Formula

C22H30BrNO3

Molecular Weight

436.4 g/mol

IUPAC Name

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;hydrobromide

InChI

InChI=1S/C22H29NO3.BrH/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15;/h3-5,15,19H,6-14H2,1-2H3;1H/t19-,21-,22-;/m1./s1

InChI Key

UXENCGOPJHTEEV-NCBCLDNOSA-N

Isomeric SMILES

COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5.Br

Canonical SMILES

COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5.Br

Origin of Product

United States

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